molecular formula C14H18N2O4S B5537423 4,4'-(2,5-thienediyldicarbonyl)dimorpholine

4,4'-(2,5-thienediyldicarbonyl)dimorpholine

Cat. No. B5537423
M. Wt: 310.37 g/mol
InChI Key: UXQNCJXYVMXZEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives involves several steps, including condensation reactions, chlorination, nucleophilic substitution, and sometimes cyclization processes. For instance, a derivative, 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine, was synthesized from methyl 3-aminothiophene-2-carboxylate and formamidine acetate through a series of reactions with a total yield of 43% (H. Lei et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds related to 4,4'-(2,5-Thienediyldicarbonyl)dimorpholine has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 2,5-dimorpholinyl-3,4-di(p-chlorophenyl)thiophene revealed that the morpholine adopts a chair conformation, and interatomic distances indicate C=C double bonds forming a thiophene ring (Wangchun Xiang).

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives include reactions with secondary amines to yield products like 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen. The structure of such products has been confirmed by X-ray analysis, indicating the reactivity and potential for various chemical transformations of these compounds (A. Mugnoli et al., 1980).

Physical Properties Analysis

The physical properties of morpholine derivatives and related compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. While specific physical properties of 4,4'-(2,5-Thienediyldicarbonyl)dimorpholine were not found, studies on similar compounds offer insights into how structural variations can influence these properties.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for forming various derivatives, are essential for understanding the utility of morpholine and thienediyldicarbonyl compounds. Research on related compounds demonstrates a wide range of reactions, including Suzuki reactions, cyclization, and substitution reactions, highlighting the versatility of these chemical frameworks (Jiao Chun-l).

Scientific Research Applications

Adsorption Properties

4,4'-(2,5-Thienediyldicarbonyl)dimorpholine and its related compounds have been explored for their adsorption properties, especially in the removal of toxic heavy metals from aqueous solutions. Clays modified with organic cations, similar in structure to 4,4'-(2,5-thienediyldicarbonyl)dimorpholine, have shown enhanced adsorption capacities for metals like As, Cd, Cr, and others. These studies suggest the potential of such compounds in environmental cleanup and water purification technologies (Bhattacharyya & Gupta, 2008).

Pharmaceutical Applications

In the pharmaceutical sector, compounds with a structural resemblance to 4,4'-(2,5-thienediyldicarbonyl)dimorpholine have been noted for their therapeutic potential. Tetrahydroisoquinolines, which share a similar scaffold, have been reviewed for their anticancer and neuroprotective effects. This indicates the potential of 4,4'-(2,5-thienediyldicarbonyl)dimorpholine derivatives in developing novel therapeutic agents (Singh & Shah, 2017).

Environmental Impact Assessment

Research on the environmental impact of herbicides and pesticides, including those structurally similar to 4,4'-(2,5-thienediyldicarbonyl)dimorpholine, has been comprehensive. Studies have focused on the toxicology, mutagenicity, and environmental fate of these chemicals, providing crucial insights into their safe use and management. This body of work underscores the importance of understanding the ecological and health impacts of such compounds (Zuanazzi, Ghisi, & Oliveira, 2020).

Material Science Applications

In material science, the synthesis and application of polymers derived from or related to 4,4'-(2,5-thienediyldicarbonyl)dimorpholine have been explored for their unique properties, such as biocompatibility and resistance to protein adsorption. These materials show promise in various biomedical applications, including drug delivery systems and regenerative medicine (Monge et al., 2011).

Biochemical Research

Morpholino oligomers, though not directly mentioned in relation to 4,4'-(2,5-thienediyldicarbonyl)dimorpholine, represent an interesting parallel in biochemical research. They have been utilized to inhibit gene function in model organisms, offering insights into gene regulation and potential therapeutic targets. This suggests a broader scope for the investigation of similar compounds in genetic and molecular biology research (Heasman, 2002).

properties

IUPAC Name

[5-(morpholine-4-carbonyl)thiophen-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c17-13(15-3-7-19-8-4-15)11-1-2-12(21-11)14(18)16-5-9-20-10-6-16/h1-2H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQNCJXYVMXZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(S2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(Morpholine-4-carbonyl)-thiophen-2-yl]-morpholin-4-yl-methanone

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